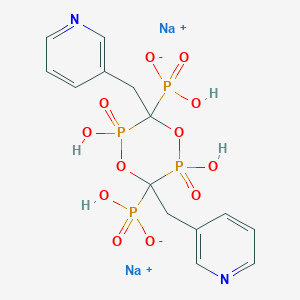
Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate), also known as Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate), is a useful research compound. Its molecular formula is C₁₄H₁₆N₂Na₂O₁₂P₄ and its molecular weight is 574.16. The purity is usually 95%.
BenchChem offers high-quality Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) includes multiple functional groups that contribute to its biological activity. The presence of pyridine rings and phosphonate groups suggests potential interactions with biological targets such as enzymes and receptors.
Molecular Formula: C19H22N2O10P2
Molecular Weight: 486.33 g/mol
Antitumor Activity
Research indicates that organophosphorus compounds similar to this sodium compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
Anticonvulsant Effects
Recent investigations have explored the anticonvulsant potential of related compounds in animal models. The findings suggest that these compounds could modulate neurotransmitter systems, providing a protective effect against seizure activity.
Enzyme Inhibition
Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) may also act as an inhibitor of specific enzymes involved in metabolic processes. This inhibition could lead to altered biochemical pathways that are beneficial in treating certain diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study assessing the anticancer efficacy of related organophosphorus compounds on human breast cancer cells (MCF-7), it was found that treatment with these compounds resulted in a significant reduction in cell viability. The mechanism was linked to the induction of oxidative stress leading to apoptosis.
Case Study: Antimicrobial Screening
A screening study evaluated the antimicrobial activity of Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent.
Eigenschaften
IUPAC Name |
disodium;[2,5-dihydroxy-6-[hydroxy(oxido)phosphoryl]-2,5-dioxo-3,6-bis(pyridin-3-ylmethyl)-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl]-hydroxyphosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O12P4.2Na/c17-29(18,19)13(7-11-3-1-5-15-9-11)27-32(25,26)14(30(20,21)22,28-31(13,23)24)8-12-4-2-6-16-10-12;;/h1-6,9-10H,7-8H2,(H,23,24)(H,25,26)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLUBQJZSURDIW-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2(OP(=O)(C(OP2(=O)O)(CC3=CN=CC=C3)P(=O)(O)[O-])O)P(=O)(O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2Na2O12P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













